DMS(O)MT aminolink C6

Description

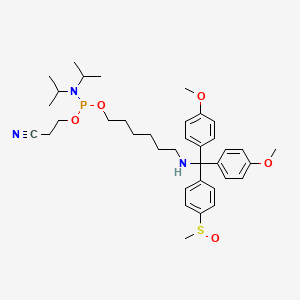

Structure

2D Structure

Properties

Molecular Formula |

C37H52N3O5PS |

|---|---|

Molecular Weight |

681.9 g/mol |

IUPAC Name |

3-[6-[[bis(4-methoxyphenyl)-(4-methylsulfinylphenyl)methyl]amino]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C37H52N3O5PS/c1-29(2)40(30(3)4)46(45-28-12-25-38)44-27-11-9-8-10-26-39-37(31-13-19-34(42-5)20-14-31,32-15-21-35(43-6)22-16-32)33-17-23-36(24-18-33)47(7)41/h13-24,29-30,39H,8-12,26-28H2,1-7H3 |

InChI Key |

AEUCXPPPONCIRE-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Role of Amino-Modification in Oligonucleotide Synthesis

An In-Depth Technical Guide to DMS(O)MT Aminolink C6 in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The functionalization of synthetic oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Introducing specific modifications allows for the attachment of reporter molecules, conjugation to other biomolecules, or immobilization onto surfaces. The most common and versatile method for achieving this is by incorporating a primary aliphatic amine.

This compound is a phosphoramidite (B1245037) reagent designed for this purpose. It efficiently introduces a primary amine at the 5'-terminus of an oligonucleotide via a six-carbon spacer arm. This guide provides a comprehensive overview of its properties, advantages, applications, and the protocols for its use.

Understanding this compound

This compound is a chemical compound used in solid-phase oligonucleotide synthesis. Its structure consists of three key parts:

-

A Phosphoramidite Group: This reactive group enables its incorporation into the growing oligonucleotide chain using standard automated synthesizer chemistry.

-

A C6 Spacer: A six-carbon (hexyl) chain that physically separates the functional amino group from the oligonucleotide backbone. This separation is crucial for reducing steric hindrance, allowing enzymes and binding partners to interact more efficiently with the oligonucleotide or the conjugated moiety.[1]

-

A DMS(O)MT-Protected Amine: The terminal primary amine is protected by a DMS(O)MT (Dimethoxytrityl-sulfoxy) group. This protecting group is a critical innovation, offering significant advantages over older protecting groups like MMT (Monomethoxytrityl).

The DMS(O)MT group is an enhanced alternative to traditional MMT and DMT protecting groups.[2][3] It is engineered for greater stability under the conditions of oligonucleotide synthesis and purification, yet it can be removed under specific acidic conditions to reveal the reactive primary amine.[4][5]

Key Advantages of the DMS(O)MT Protecting Group

The choice of protecting group is critical for the successful synthesis and purification of amino-modified oligonucleotides. The DMS(O)MT group offers several distinct advantages over MMT.

-

Enhanced Stability: Oligonucleotides protected with DMS(O)MT are more stable in solution compared to their MMT counterparts.[4][6] An experimental study showed that a DMS(O)MT-protected oligonucleotide exhibited no loss of the trityl group after 6 days in an ammonium (B1175870) hydroxide (B78521)/water solution at room temperature.[7]

-

Superior Purification Yields: The DMS(O)MT group is particularly well-suited for "DMT-on" reverse-phase cartridge purification.[4] Its higher stability prevents premature deprotection, leading to significantly better recovery of the desired full-length oligonucleotide. This can result in a 2- to 3-fold increase in the final yield of the purified amino-oligonucleotide.[4][6]

-

Improved Deprotection Efficiency: During acidic cleavage on a purification cartridge (detritylation), the DMS(O)MT cation (DMS(O)MT+) that is formed is more stable than the MMT+ cation.[3] This enhanced stability prevents it from re-attaching to the newly liberated primary amine, a common issue with MMT that can reduce the yield of functional amino-modified oligos.[3][7]

Quantitative Data Summary

The performance benefits of this compound have been quantified in comparison to older reagents. The following tables summarize the key performance metrics.

| Parameter | This compound | MMT Aminolink C6 | Source(s) |

| Oligonucleotide Yield | 2-3x higher yield with cartridge purification | Standard Yield | [4][6] |

| Deprotection Yield | >20% improvement in deprotection yield | Baseline | [7] |

| Solution Stability | High stability in solution; no loss of trityl group after 6 days in NH₄OH/H₂O | Lower Stability | [4][7] |

| Table 1: Performance Comparison of DMS(O)MT vs. MMT Protecting Groups. |

| Parameter | Typical Value | Conditions / Notes | Source(s) |

| Coupling Efficiency | Follows standard phosphoramidite efficiency | No changes needed from standard synthesizer methods | [3][8] |

| Amine Capping | 2-5% (potential side reaction) | Occurs during standard ammonium hydroxide deprotection if TFA-protected aminolinkers are used. Can be minimized with alternative deprotection schemes. | [8] |

| Table 2: Synthesis and Deprotection Characteristics. |

Applications in Research and Development

The introduction of a primary amine serves as a versatile chemical handle for a wide array of post-synthetic modifications.

-

Fluorescent Labeling: The amine reacts readily with amine-reactive dyes (e.g., NHS esters of fluorophores like Alexa Fluor or Cy dyes) to create probes for applications such as qPCR, FISH, FRET, and microarrays.[9][10][11]

-

Biotinylation: Conjugation with biotin (B1667282) enables high-affinity binding to streptavidin, used for purification, immobilization on streptavidin-coated surfaces, or in signal amplification systems.[1]

-

Enzyme Conjugation: Enzymes like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP) can be attached for use in ELISA-like assays.[12]

-

Immobilization: The amino group allows for covalent attachment to solid supports, such as magnetic beads or microarray slides, which are functionalized with carboxyl or NHS-ester groups.[12]

-

Drug Conjugation: In therapeutic applications, the linker can be used to attach small molecule drugs, peptides, or other moieties to antisense oligonucleotides or siRNAs to create targeted delivery systems.

Experimental Workflows and Protocols

Diagram: Overall Workflow

The following diagram illustrates the complete process from synthesis to the final labeled oligonucleotide product.

Caption: Workflow for Synthesis and Labeling of Amino-Modified Oligonucleotides.

Protocol 1: Synthesis and Deprotection

This protocol outlines the steps for incorporating the aminolinker and preparing the oligonucleotide for labeling.

-

Automated Synthesis:

-

Program the DNA synthesizer to add the 5'-DMS(O)MT-Amino-Modifier C6 phosphoramidite in the final coupling cycle.

-

Use the standard coupling method recommended by the synthesizer manufacturer. No changes to coupling time are typically required.[3]

-

Ensure the synthesis is completed in the "DMS(O)MT-On" or "Trityl-On" mode to retain the protecting group for purification.

-

-

Cleavage and Base Deprotection:

-

Transfer the solid support (CPG) to a suitable vial.

-

Add concentrated ammonium hydroxide. Incubate for 2 hours at room temperature.[4] Note: If the sequence contains sensitive bases, follow the deprotection conditions recommended for those bases.

-

CRITICAL: Before evaporating the ammonia (B1221849) solution, add a small amount of a non-volatile base like Tris to prevent the acidic environment from prematurely cleaving the DMS(O)MT group.[3]

-

Evaporate the solution to dryness.

-

-

DMS(O)MT-On Cartridge Purification:

-

Resuspend the dried oligonucleotide pellet in a suitable loading buffer.

-

Load the solution onto a reverse-phase purification cartridge according to the manufacturer's protocol.

-

Wash the cartridge to remove failure sequences (which lack the lipophilic DMS(O)MT group).

-

To cleave the DMS(O)MT group, apply a solution of 2-4% Trifluoroacetic Acid (TFA) in water to the cartridge.[4]

-

Elute the purified, deprotected amino-modified oligonucleotide from the cartridge.

-

Immediately neutralize the collected fractions and desalt.

-

Diagram: Post-Synthetic Labeling Reaction

This diagram shows the chemical logic of conjugating a label to the primary amine.

Caption: Reaction scheme for labeling an amino-modified oligonucleotide.

Protocol 2: General Labeling of Amino-Modified Oligonucleotides

This protocol is a general guideline for conjugating an amine-reactive label (e.g., an NHS ester) to the purified amino-oligonucleotide.[13][14]

-

Preparation of Oligonucleotide:

-

Dissolve the purified, desalted amino-modified oligonucleotide in sterile, nuclease-free water. A typical starting amount is from a 0.2 µmole synthesis.[13]

-

Add 1/10th volume of a 10X conjugation buffer (e.g., 1M Sodium Bicarbonate/Carbonate, pH 9.0) to the oligonucleotide solution.[13] The basic pH is critical for ensuring the primary amine is deprotonated and nucleophilic.

-

-

Preparation of Label:

-

Immediately before use, prepare a solution of the amine-reactive label (e.g., NHS ester of a fluorescent dye) in a dry, polar aprotic solvent like DMF or DMSO. A typical concentration is 10 mg/mL.[13]

-

-

Conjugation Reaction:

-

Add a molar excess of the label solution to the oligonucleotide solution. A 20-fold or higher molar excess of the dye is often used.

-

Vortex the mixture thoroughly.

-

Allow the reaction to proceed at room temperature. A minimum of 2 hours is recommended, but an overnight incubation may be more convenient and can improve efficiency.[13]

-

-

Purification of Labeled Oligonucleotide:

-

After the incubation, the reaction mixture will contain the labeled oligonucleotide, unlabeled oligonucleotide, and excess free label.

-

Remove the excess label by desalting (e.g., using a reverse-phase cartridge or gel filtration column).[13]

-

For applications requiring very high purity, further purification by HPLC is recommended to separate the labeled and unlabeled oligonucleotides.[14]

-

Conclusion and Future Outlook

This compound represents a significant refinement in the tools available for oligonucleotide synthesis. By providing a stable, high-yield method for introducing a primary amine, it facilitates the reliable production of complex and highly functionalized oligonucleotides. Its advantages in purification efficiency make it particularly suitable for high-throughput manufacturing and demanding research applications.[4] As the fields of diagnostics, genomics, and oligonucleotide therapeutics continue to advance, reagents like this compound that offer improved reliability and yield will remain essential for enabling innovation.

Caption: Key application areas for DMS(O)MT C6 aminolinked oligonucleotides.

References

- 1. eu.idtdna.com [eu.idtdna.com]

- 2. DMS(O)MT aminolink C6_TargetMol [targetmol.com]

- 3. glenresearch.com [glenresearch.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. This compound, 1173109-53-9 | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 9. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - AT [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]

- 12. Thymidine-5 C6 Amino Linker oligonucleotide modification [biosyn.com]

- 13. glenresearch.com [glenresearch.com]

- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

The Ascendancy of DMS(O)MT: A Technical Guide to a Superior Protecting Group for Amine Modification

For Immediate Release

In the landscape of synthetic chemistry, particularly in the development of oligonucleotide-based therapeutics and diagnostics, the choice of protecting groups is a critical determinant of yield, purity, and overall process efficiency. For decades, the Monomethoxytrityl (MMT) group has been a workhorse for the protection of 5'-terminal amines. However, its limitations have paved the way for the emergence of a superior alternative: the 4,4'-Dimethoxy-4”-methylsulfonyl-trityl (DMS(O)MT) group. This in-depth technical guide provides a comprehensive analysis of the advantages of DMS(O)MT over MMT, offering researchers, scientists, and drug development professionals the data and protocols necessary to optimize their synthetic workflows.

Executive Summary

The DMS(O)MT protecting group offers significant advantages over the traditional MMT group, primarily in its enhanced reliability, ease of removal, and compatibility with modern purification techniques. A key drawback of MMT is its propensity to reattach to the oligonucleotide after removal on a purification cartridge, a problem elegantly solved by the DMS(O)MT group.[1][2] Furthermore, DMS(O)MT exhibits greater lability under specific conditions, allowing for more efficient and milder deprotection protocols, thereby improving the overall integrity and yield of the final product.[3][4]

Core Advantages of DMS(O)MT over MMT

The superiority of DMS(O)MT can be attributed to several key chemical and procedural factors:

-

Enhanced Reliability and Stability of the Cation: The DMS(O)MT cation formed during deprotection is more stable than the MMT cation.[2][5] This increased stability prevents the reattachment of the protecting group to the terminal amine during on-cartridge purification, a common and frustrating issue with MMT that complicates downstream processing.[1][6]

-

Facilitated On-Cartridge Deprotection: Unlike MMT, the DMS(O)MT group can be efficiently removed on a reverse phase purification cartridge using aqueous trifluoroacetic acid (TFA).[1][4] This streamlines the entire purification workflow, eliminating the need for a separate post-purification deprotection step in solution.

-

Increased Lability for Milder Deprotection: DMS(O)MT is more labile than MMT, meaning it can be removed under milder acidic conditions or with shorter reaction times.[3][4] This reduces the risk of side reactions, such as depurination, and helps to maintain the integrity of the synthesized oligonucleotide.

-

Improved Purification Efficiency: The reliable "trityl-on" purification with DMS(O)MT allows for a more robust separation of the full-length product from failure sequences, leading to higher purity of the final oligonucleotide.

Quantitative Data Comparison

The following tables summarize the key quantitative differences between DMS(O)MT and MMT protecting groups based on available data.

| Parameter | DMS(O)MT | MMT | Reference(s) |

| On-Cartridge Deprotection Efficiency | High (No reattachment) | Low (Prone to reattachment) | [1][2][6] |

| Relative Lability | More Labile | Less Labile | [3][4] |

Table 1: Qualitative Comparison of DMS(O)MT and MMT Properties

| Condition | % Trityl Removal (DMS(O)MT) | % Trityl Removal (MMT) | Reference(s) |

| After Deprotection (NH4OH), Evaporation & Redissolve (H2O) | 16% | 14% | [3] |

| After Heating (Aqueous) | 100% | 100% | [3] |

Table 2: Percentage of Trityl Removal Under Specific Conditions.[3] This data highlights the increased lability of DMS(O)MT even under relatively mild conditions prior to the dedicated deprotection step.

Experimental Protocols

Detailed methodologies for the application and removal of both DMS(O)MT and MMT are provided below.

Protocol 1: Coupling of 5'-DMS(O)MT-Amino-Modifier C6

This protocol outlines the standard procedure for coupling the DMS(O)MT-protected amino modifier to the 5'-terminus of a solid-phase synthesized oligonucleotide.

Materials:

-

5'-DMS(O)MT-Amino-Modifier C6 phosphoramidite (B1245037)

-

Anhydrous Acetonitrile (B52724) (Diluent)

-

Standard DNA synthesizer reagents (Activator, Oxidizer, Capping reagents)

-

Controlled Pore Glass (CPG) solid support with synthesized oligonucleotide

Procedure:

-

Reagent Preparation: Dissolve the 5'-DMS(O)MT-Amino-Modifier C6 phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer. Swirl the vial gently for 5-10 minutes to ensure complete dissolution.[4]

-

Synthesizer Setup: Install the reagent vial on the DNA synthesizer.

-

Coupling Cycle: Initiate the coupling cycle on the synthesizer using the standard phosphoramidite chemistry protocol. No changes to the standard coupling method are necessary.[2][4] The synthesizer will perform the following steps:

-

Deblocking: Removal of the 5'-DMT group from the terminal nucleotide of the resin-bound oligonucleotide.

-

Coupling: Activation of the DMS(O)MT phosphoramidite and coupling to the free 5'-hydroxyl group.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups.

-

Oxidation: Oxidation of the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

-

-

Post-Synthesis: Upon completion of the synthesis, the resin now contains the full-length oligonucleotide with the 5'-DMS(O)MT-amino-modifier attached.

Protocol 2: On-Cartridge Deprotection of DMS(O)MT

This protocol describes the efficient removal of the DMS(O)MT group during purification on a reverse phase cartridge.

Materials:

-

DMS(O)MT-on oligonucleotide cleaved from the solid support and deprotected (base-labile groups removed).

-

Reverse phase purification cartridge (e.g., Glen-Pak™)

-

4% Aqueous Trifluoroacetic Acid (TFA)

-

Acetonitrile

-

Triethylammonium Acetate (B1210297) (TEAA) buffer

-

Deionized water

Procedure:

-

Cartridge Preparation: Pre-treat the reverse phase cartridge according to the manufacturer's instructions. This typically involves washing with acetonitrile followed by equilibration with an aqueous buffer like TEAA.

-

Loading: Load the crude DMS(O)MT-on oligonucleotide solution onto the cartridge. The lipophilic DMS(O)MT group will cause the full-length oligonucleotide to be retained on the resin.

-

Washing: Wash the cartridge with a low percentage of acetonitrile in an aqueous buffer to remove failure sequences (oligonucleotides lacking the DMS(O)MT group).

-

Deprotection: Slowly pass 4% aqueous TFA over the cartridge for a period of 5 minutes.[4] This will cleave the DMS(O)MT group from the oligonucleotide. The cleaved DMS(O)MT cation will be washed away.

-

Elution: Elute the purified, deprotected oligonucleotide from the cartridge using an appropriate concentration of acetonitrile in water.

Protocol 3: Post-Purification Deprotection of MMT

This protocol details the traditional method for removing the MMT group after the oligonucleotide has been purified.

Materials:

-

Purified MMT-on oligonucleotide.

-

Glacial Acetic Acid

-

Deionized water

-

Ethyl Acetate

Procedure:

-

Deprotection Solution: Prepare a solution of 20% glacial acetic acid in water (v/v).[6]

-

Reaction: Dissolve the purified MMT-on oligonucleotide in the 20% acetic acid solution and incubate at room temperature for 1 hour.[6] The solution may become hazy due to the precipitation of MMT alcohol.

-

Extraction: Add an equal volume of ethyl acetate to the reaction mixture. Vortex thoroughly and then centrifuge to separate the phases.

-

Separation: Carefully remove the upper ethyl acetate layer, which contains the MMT alcohol.[6]

-

Repeat: Repeat the ethyl acetate extraction two more times to ensure complete removal of the MMT alcohol.

-

Final Product: The aqueous layer contains the purified, deprotected oligonucleotide. This can then be desalted using standard techniques.

Mandatory Visualizations

The following diagrams illustrate the key workflows discussed in this guide.

Caption: Workflow for oligonucleotide synthesis and purification using the DMS(O)MT protecting group.

Caption: Comparison of purification workflows for DMS(O)MT and MMT protected oligonucleotides.

Conclusion

The adoption of the DMS(O)MT protecting group represents a significant advancement in the efficiency and reliability of synthetic oligonucleotide manufacturing. Its ability to overcome the key limitations of the MMT group, particularly in the context of on-cartridge purification, translates to higher purity, improved yields, and a more streamlined workflow. For researchers and drug development professionals seeking to optimize their processes and ensure the highest quality of their amine-modified oligonucleotides, the transition to DMS(O)MT is a logical and data-supported step forward.

References

An In-depth Technical Guide to the Solubility and Stability of DMS(O)MT Aminolink C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of DMS(O)MT (4,4'-Dimethoxy-4"-methylsulfonyl-trityl) aminolink C6, a critical phosphoramidite (B1245037) reagent used in oligonucleotide synthesis. Understanding these properties is paramount for its effective storage, handling, and application in the development of novel therapeutics and diagnostic tools.

Executive Summary

DMS(O)MT aminolink C6 is a specialized phosphoramidite designed to introduce a primary amino group at the terminus of an oligonucleotide. The DMS(O)MT protecting group offers significant advantages over the traditional monomethoxytrityl (MMT) group, most notably its enhanced stability under acidic conditions, which translates to higher yields and purity of the final amino-modified oligonucleotide product. This reagent is soluble in common organic solvents used in oligonucleotide synthesis and exhibits good stability when stored and handled under appropriate conditions. This document outlines the known solubility and stability parameters, provides detailed experimental protocols for their determination, and presents logical workflows for its use.

Solubility Profile

This compound is a lipophilic molecule, and its solubility is highest in anhydrous organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, based on its chemical structure and common laboratory practice, the following table summarizes its solubility in key solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Typical Concentration for Use | Estimated Solubility (at 20-25°C) |

| Anhydrous Acetonitrile (B52724) | C₂H₃N | 41.05 | 0.1 M | >100 mg/mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | >100 mg/mL |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Soluble |

| Water | H₂O | 18.02 | - | Insoluble |

| Aqueous Buffers (e.g., TE) | - | - | - | Insoluble |

Note: The estimated solubility is based on typical observations for phosphoramidite reagents. Actual values may vary based on purity, temperature, and moisture content.

Experimental Protocol: Solubility Determination

This protocol outlines a method for determining the solubility of this compound in a given solvent.

Objective: To determine the approximate solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., acetonitrile)

-

Vortex mixer

-

Analytical balance

-

Microcentrifuge

-

HPLC system with a UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh approximately 10 mg of this compound into a clean, dry microcentrifuge tube.

-

Add the solvent in small increments (e.g., 10 µL) and vortex thoroughly after each addition until the solid is fully dissolved.

-

Continue adding the solid in small, known quantities until a small amount of undissolved solid remains, indicating a saturated solution.

-

Equilibrate the saturated solution at the desired temperature (e.g., 25°C) for at least 1 hour, with intermittent vortexing.

-

-

Sample Analysis:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

-

Carefully remove a known volume of the supernatant (e.g., 10 µL) and dilute it with a known volume of the solvent (e.g., 990 µL) to create a 1:100 dilution.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a key factor in its successful application. It is susceptible to degradation by moisture, heat, and acidic conditions.

Quantitative Stability Data

| Condition | Parameter | Result |

| Solid State | ||

| Recommended Storage | Temperature | -20°C in the dark[1] |

| Shelf-life | 12 months from receipt[1] | |

| Shipping/Short-term | Temperature | Stable at room temperature for up to 3 weeks[1] |

| In Solution (Acetonitrile) | ||

| Recommended Storage | Temperature | -20°C |

| Stability at Room Temp. | Duration | Stable for at least two weeks. |

| Chemical Stability | ||

| Acidic Conditions | Deprotection of DMS(O)MT group | Complete deprotection in 5 minutes with 4% aqueous trifluoroacetic acid. Under the same conditions, MMT is less than 50% deprotected. |

| Basic Conditions | Stability of DMS(O)MT-protected oligo | A DMS(O)MT-protected amino-modified oligonucleotide showed no loss of the trityl group after 6 days in a mixture of ammonium (B1175870) hydroxide (B78521) and water (1:3) at room temperature. |

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a general approach to developing a stability-indicating HPLC method to assess the purity and degradation of this compound.

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

HPLC grade triethylamine (B128534) (TEA) or other suitable mobile phase modifier

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Method Development:

-

Develop a reverse-phase HPLC method using a C18 column. A typical mobile phase would be a gradient of acetonitrile in an aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

-

Optimize the gradient, flow rate, and detection wavelength to achieve a sharp, symmetrical peak for the intact this compound.

-

-

Forced Degradation Study:

-

Subject solutions of this compound to various stress conditions:

-

Acidic: 0.1 M HCl at room temperature for various time points.

-

Basic: 0.1 M NaOH at room temperature for various time points.

-

Oxidative: 3% H₂O₂ at room temperature for various time points.

-

Thermal: Heat the solution at 50°C for various time points.

-

Hydrolytic: Dissolve in acetonitrile containing a higher percentage of water and monitor over time.

-

-

Analyze the stressed samples by the developed HPLC method.

-

-

Method Validation:

-

Demonstrate that the degradation products are well-resolved from the parent peak.

-

Validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.

-

Workflow for Stability Study:

Caption: Workflow for a forced degradation stability study of this compound.

Application in Oligonucleotide Synthesis and Deprotection

The enhanced stability of the DMS(O)MT group is particularly advantageous during the deprotection step of oligonucleotide synthesis.

Standard Oligonucleotide Synthesis Cycle

This compound is incorporated at the desired position in the oligonucleotide sequence using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

Deprotection and Cleavage

The final deprotection step to remove the DMS(O)MT group and other protecting groups is where its superior stability becomes evident.

Workflow for Oligonucleotide Synthesis and Deprotection:

Caption: General workflow for oligonucleotide synthesis and deprotection using this compound.

Conclusion

This compound is a robust and reliable reagent for introducing a primary amine into synthetic oligonucleotides. Its solubility in anhydrous organic solvents is well-suited for automated synthesis, and its enhanced stability, particularly of the DMS(O)MT protecting group, offers significant advantages in terms of yield and purity of the final product. By following the recommended storage and handling procedures and employing appropriate analytical methods to monitor its quality, researchers can confidently utilize this valuable tool in their drug discovery and development efforts.

References

An In-Depth Technical Guide to 5'-Amino Modification of Oligonucleotides for Researchers, Scientists, and Drug Development Professionals

The introduction of a primary amino group at the 5'-terminus of an oligonucleotide is a cornerstone of modern nucleic acid chemistry, enabling a vast array of applications in research, diagnostics, and therapeutics. This modification provides a reactive handle for the covalent attachment of a wide variety of molecules, including fluorescent dyes, quenchers, biotin, peptides, and proteins, as well as for immobilization onto solid surfaces. This guide offers a comprehensive overview of the core principles, methodologies, and applications of 5'-amino modification of oligonucleotides.

Core Principles of 5'-Amino Modification

The most prevalent method for introducing a 5'-amino group is through automated solid-phase phosphoramidite (B1245037) chemistry.[1][2] This process involves the sequential addition of nucleotide monomers to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[3][4] The 5'-amino modification is incorporated as the final step in the synthesis cycle using a specialized phosphoramidite reagent known as an amino-modifier.[1][5]

These amino-modifier phosphoramidites consist of a phosphoramidite group, a spacer arm, and a protected primary amine.[6][7] The choice of spacer arm and protecting group is critical and depends on the specific application and purification strategy.

Amino-Modifier Linkers

The spacer arm, or linker, physically separates the terminal amino group from the oligonucleotide sequence. This separation is crucial to minimize steric hindrance, which can interfere with subsequent conjugation reactions or interactions with other molecules.[8] Common linker options are available to provide varying degrees of spacing and hydrophobicity.[5][6]

| Linker Type | Spacer Length (atoms) | Key Characteristics |

| C3 Linker | 4 | Shortest common spacer, suitable when close proximity is desired. |

| C6 Linker | 7 | A widely used and versatile hydrophobic spacer.[5][6] |

| C12 Linker | 13 | A longer hydrophobic spacer, often used in affinity chromatography to distance the oligonucleotide from a solid support.[5][9] |

| TEG Linker | 11-14 | A hydrophilic spacer based on triethylene glycol, which can improve the aqueous solubility of the modified oligonucleotide.[6][9] |

Protecting Groups for the Amino Functionality

To prevent unwanted reactions during oligonucleotide synthesis, the primary amine of the amino-modifier is protected by a chemical group that is removed after synthesis. The choice of protecting group is intrinsically linked to the desired purification strategy for the final oligonucleotide.[7][10]

| Protecting Group | Abbreviation | Deprotection Condition | Key Features & Applications |

| Monomethoxytrityl | MMT | Mild Acid (e.g., 80% acetic acid) | Acid-labile. The lipophilic nature of the MMT group allows for "trityl-on" reverse-phase HPLC or cartridge purification of the full-length product.[5][11] |

| Trifluoroacetyl | TFA | Base (e.g., aqueous ammonia) | Base-labile. Removed during the standard cleavage and deprotection step. Used when "trityl-on" purification is not required.[10][12] |

| Phthalic acid diamide | PDA | Methylamine (B109427) or AMA | Base-labile. Offers the advantage of being a solid reagent, which simplifies handling and improves stability.[6] |

Experimental Methodologies

The overall process of generating a 5'-amino modified oligonucleotide and its subsequent use in conjugation involves several key experimental stages: solid-phase synthesis, deprotection, purification, and the final conjugation reaction.

Solid-Phase Synthesis of 5'-Amino Modified Oligonucleotides

The synthesis is performed on an automated DNA synthesizer.[13] The process begins with the first nucleoside attached to the solid support. The synthesis cycle, which is repeated for each nucleotide in the sequence, consists of four main steps: deblocking, coupling, capping, and oxidation.[3][14]

-

Preparation:

-

The desired oligonucleotide sequence is programmed into the DNA synthesizer.

-

The appropriate phosphoramidite monomers (A, C, G, T) and the selected 5'-amino-modifier phosphoramidite are installed on the synthesizer.

-

All other necessary reagents (activator, capping solutions, oxidizing agent, deblocking solution) are freshly prepared and loaded.

-

-

Synthesis Cycle (repeated for each monomer):

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed with an acid (e.g., trichloroacetic acid in dichloromethane), exposing a free 5'-hydroxyl group.[15]

-

Coupling: The next phosphoramidite monomer in the sequence is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[3][15] Typical coupling times for standard bases are around 30 seconds, while modifiers may require longer times (5-10 minutes).[15]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.[14]

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.[14][15]

-

-

Final Coupling of the 5'-Amino-Modifier: In the final synthesis cycle, the 5'-amino-modifier phosphoramidite is coupled to the 5'-hydroxyl group of the oligonucleotide.

Cleavage and Deprotection

After synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. This is typically achieved by incubation with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (AMA).[16] The deprotection strategy for the 5'-amino group depends on the protecting group used.

-

TFA-protected amino groups are deprotected during this step.

-

MMT-protected amino groups remain on the oligonucleotide, allowing for "trityl-on" purification. The MMT group is removed post-purification using a mild acid treatment.

Purification

Purification is essential to remove truncated sequences (failure sequences) and other impurities. The choice of purification method is often dictated by the protecting group on the 5'-amino-modifier.

| Purification Method | Principle | Best Suited For |

| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | "Trityl-on" purification of MMT-protected oligonucleotides. The hydrophobic MMT group causes the full-length product to be retained longer on the column than the "trityl-off" failure sequences. |

| Anion-Exchange HPLC (AE-HPLC) | Separation based on charge. | Purification of deprotected oligonucleotides. Separation is based on the number of phosphate groups, allowing for good resolution of different length fragments. |

| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | High-resolution purification for demanding applications. |

| Cartridge Purification | A form of reverse-phase chromatography. | A rapid method for desalting and purifying "trityl-on" oligonucleotides. |

Post-Synthesis Conjugation to NHS Esters

A common application of 5'-amino modified oligonucleotides is their conjugation to molecules activated as N-hydroxysuccinimide (NHS) esters. The primary amine of the oligonucleotide acts as a nucleophile, attacking the carbonyl group of the NHS ester to form a stable amide bond.[17]

-

Oligonucleotide Preparation:

-

Dissolve the purified 5'-amino modified oligonucleotide in a non-nucleophilic buffer with a pH of 8.5-9.0 (e.g., 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer).[17][18] The basic pH is necessary to deprotonate the primary amine, increasing its nucleophilicity.

-

-

NHS Ester Preparation:

-

Dissolve the NHS ester-activated molecule (e.g., a fluorescent dye) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[17]

-

-

Conjugation Reaction:

-

Purification of the Conjugate:

-

The conjugated oligonucleotide can be purified from excess NHS ester and unconjugated oligonucleotide by size exclusion chromatography (e.g., using a desalting column), ethanol (B145695) precipitation, or HPLC.[17][18]

-

Quantitative Data and Performance Metrics

The success of 5'-amino modification and subsequent applications depends on several quantitative parameters.

Synthesis and Modification Efficiency

Modern phosphoramidite chemistry is highly efficient, with stepwise coupling efficiencies typically exceeding 98%.[19] However, even small decreases in efficiency can significantly impact the yield of the full-length product, especially for longer oligonucleotides.

| Average Stepwise Coupling Efficiency | Theoretical Yield of a 20-mer (%) | Theoretical Yield of a 50-mer (%) |

| 99.5% | 90.9 | 78.2 |

| 99.0% | 82.6 | 60.5 |

| 98.5% | 75.0 | 47.0 |

| 98.0% | 67.6 | 36.4 |

Note: Theoretical yield is calculated as (Coupling Efficiency)^(Number of couplings).

The coupling efficiency of amino-modifier phosphoramidites is generally comparable to that of standard nucleoside phosphoramidites.[1]

Stability of 5'-Amino Modified Oligonucleotides

The introduction of a 5'-amino modification with a standard alkyl linker (C3, C6, C12) generally has a minimal effect on the thermal stability (melting temperature, Tm) of the oligonucleotide duplex.[20] However, the primary benefit in terms of stability is the potential for increased resistance to 5'-exonucleases, which are enzymes that degrade nucleic acids from the 5'-end.[2][21] While the amino group itself offers some protection, further modifications, such as phosphorothioate (B77711) linkages at the termini, are often employed for enhanced nuclease resistance in biological applications.[2][5]

Applications in Research and Drug Development

The versatility of the 5'-amino group makes it a fundamental tool in molecular biology and biotechnology.

Labeling and Detection

The most common application is the post-synthetic labeling of oligonucleotides with reporter molecules.[6]

-

Fluorescent Dyes: For use as probes in quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarrays.

-

Biotin: For affinity purification, immobilization on streptavidin-coated surfaces, and detection using streptavidin-enzyme conjugates.

-

Peptides and Proteins: To create oligonucleotide-peptide conjugates for studying protein-DNA interactions or for targeted delivery.

Immobilization and Microarrays

5'-amino modified oligonucleotides are widely used for covalent attachment to appropriately activated solid surfaces, such as glass slides for DNA microarrays.[8][22] The amino group reacts with surface chemistries like aldehyde or epoxy groups to form a stable covalent bond. The length of the spacer arm can influence the hybridization efficiency on the surface by affecting the accessibility of the oligonucleotide to its target in solution.[20]

Therapeutic Applications

In the context of drug development, 5'-amino modified oligonucleotides serve as crucial intermediates for the synthesis of therapeutic conjugates. For example, an amino linker can be used to attach targeting ligands (e.g., peptides or antibodies) to antisense oligonucleotides or siRNAs to enhance their delivery to specific cell types, thereby increasing their therapeutic efficacy and reducing off-target effects.

Conclusion

The 5'-amino modification is a robust and indispensable tool for functionalizing synthetic oligonucleotides. Through well-established phosphoramidite chemistry, a primary amine can be efficiently introduced at the 5'-terminus, opening the door to a vast range of labeling and conjugation possibilities. A thorough understanding of the available linkers, protecting groups, and associated experimental protocols is essential for researchers, scientists, and drug development professionals to successfully leverage this powerful technology in their respective fields.

References

- 1. glenresearch.com [glenresearch.com]

- 2. idtdna.com [idtdna.com]

- 3. atdbio.com [atdbio.com]

- 4. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 5. idtdna.com [idtdna.com]

- 6. 5' Amino Modifier C6 - 1 modification [eurogentec.com]

- 7. 5'-Amino & Internal Modifiers - Nucleosyn [nucleosyn.com]

- 8. researchgate.net [researchgate.net]

- 9. glenresearch.com [glenresearch.com]

- 10. 5'-TFA-Amino Modifier C6 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 11. glenresearch.com [glenresearch.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]

- 14. data.biotage.co.jp [data.biotage.co.jp]

- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 17. academic.oup.com [academic.oup.com]

- 18. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. 5'-Amino Modified Oligonucleotides [biosyn.com]

- 21. Nuclease Resistance Design and Protocols [genelink.com]

- 22. idtdna.com [idtdna.com]

The C6 Spacer in Amino-Modified Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of synthetic oligonucleotides is a cornerstone of modern molecular biology, enabling a vast array of applications in diagnostics, therapeutics, and fundamental research. Among the various modifications, the introduction of a primary amine group is particularly versatile, providing a reactive handle for the covalent attachment of a wide range of molecules, including fluorescent dyes, quenchers, biotin, peptides, and proteins. The C6 amino modifier, a six-carbon aliphatic chain, is one of the most commonly used linkers for this purpose. This technical guide provides an in-depth exploration of the role of the C6 spacer in amino-modified oligonucleotides, covering its structural significance, impact on biophysical properties, and practical applications, complete with experimental protocols and quantitative data.

The Structure and Role of the C6 Spacer

An amino-modified oligonucleotide with a C6 spacer incorporates a primary amine at the terminus of a six-carbon chain, which is attached to the 5', 3', or an internal position of the oligonucleotide. The primary role of this spacer is to mitigate steric hindrance between the oligonucleotide and the molecule to be conjugated.[1][2] This separation is crucial for maintaining the biological activity of both the oligonucleotide and the attached moiety.

The C6 spacer provides flexibility and extends the reactive amino group away from the oligonucleotide backbone, making it more accessible for conjugation reactions.[3] This is particularly important when attaching bulky molecules, such as proteins or enzymes, which might otherwise be sterically hindered from reacting with an amine group placed closer to the oligonucleotide.[4]

Impact of Spacer Length on Oligonucleotide Properties

While the C6 spacer is a widely adopted standard, other alkyl spacers, such as C3 and C12, are also available. The choice of spacer length can influence several properties of the modified oligonucleotide and its conjugates.

| Property | Impact of Spacer Length | C3 Spacer | C6 Spacer | C12 Spacer |

| Steric Hindrance | Longer spacers generally reduce steric hindrance. | Suitable for small molecule conjugation.[1] | Optimal for a wide range of molecules, including fluorophores and proteins. [4] | Recommended for very bulky molecules or when maximum separation is required.[1][4] |

| Conjugation Efficiency | Can be influenced by steric accessibility and spacer flexibility. | May have lower efficiency with large molecules. | Generally provides high conjugation efficiency.[1] | Can sometimes show reduced efficiency due to spacer coiling.[5] |

| Hybridization Kinetics | Minimal direct impact from terminal modifications. | Negligible effect on hybridization speed. | Negligible effect on hybridization speed. | Negligible effect on hybridization speed. |

| Melting Temperature (Tm) | Terminal modifications have a negligible effect on Tm.[4] | No significant change in Tm. | No significant change in Tm. | No significant change in Tm. |

| Enzymatic Stability | Can provide some protection against exonucleases. | Offers some resistance to 3'-exonucleases. | Offers some resistance to 3'-exonucleases. | Offers some resistance to 3'-exonucleases. |

Note: The quantitative impact of spacer length can be context-dependent, influenced by the nature of the conjugated molecule and the specific application.

Experimental Protocols

Detailed methodologies for the conjugation of molecules to C6 amino-modified oligonucleotides are crucial for reproducible and efficient results. Below are protocols for two common conjugation chemistries.

Protocol 1: NHS Ester Conjugation to a 5'-C6-Amino-Modified Oligonucleotide

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye) to a 5'-amino-modified oligonucleotide.

Materials:

-

5'-C6-Amino-Modified Oligonucleotide

-

NHS-Ester Activated Molecule (e.g., Cy5 NHS Ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate Buffer (pH 8.5)

-

Nuclease-free water

-

Size-Exclusion Chromatography column (e.g., Sephadex G-25)

Procedure:

-

Oligonucleotide Preparation: Dissolve the lyophilized 5'-C6-amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

-

NHS Ester Preparation: Immediately before use, dissolve the NHS-ester activated molecule in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine 10 µL of the 1 mM oligonucleotide solution with 80 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

-

Add 10 µL of the 10 mM NHS ester solution to the oligonucleotide solution. This represents a 10-fold molar excess of the NHS ester.

-

Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.

-

-

Purification:

-

Equilibrate a size-exclusion chromatography column (e.g., a pre-packed G-25 spin column) according to the manufacturer's instructions.

-

Apply the reaction mixture to the column.

-

Elute the conjugated oligonucleotide by centrifugation or gravity flow, following the manufacturer's protocol. The larger, conjugated oligonucleotide will elute first, separating it from the smaller, unconjugated NHS ester and byproducts.

-

-

Quantification and Storage:

-

Measure the absorbance of the purified conjugate at 260 nm (for the oligonucleotide) and the specific wavelength for the conjugated molecule (e.g., ~650 nm for Cy5) to determine the concentration and conjugation efficiency.

-

Store the purified conjugate at -20°C, protected from light.

-

Protocol 2: EDC-Mediated Conjugation of a Carboxylic Acid to a 5'-C6-Amino-Modified Oligonucleotide

This protocol outlines the conjugation of a molecule containing a carboxylic acid group (e.g., a peptide) to a 5'-amino-modified oligonucleotide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

-

5'-C6-Amino-Modified Oligonucleotide

-

Carboxylic Acid-Containing Molecule (e.g., a peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

0.1 M MES Buffer (pH 6.0)

-

0.1 M Phosphate (B84403) Buffer (pH 7.5)

-

Nuclease-free water

-

HPLC system for purification

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in 0.1 M MES buffer (pH 6.0).

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the same MES buffer.

-

Add a 10-fold molar excess of EDC and a 5-fold molar excess of NHS to the carboxylic acid solution.

-

Incubate at room temperature for 15-30 minutes to activate the carboxyl groups.

-

-

Oligonucleotide Preparation: Dissolve the 5'-C6-amino-modified oligonucleotide in 0.1 M phosphate buffer (pH 7.5).

-

Conjugation Reaction:

-

Add the activated carboxylic acid solution to the oligonucleotide solution.

-

Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

-

Incubate the reaction at room temperature for 2-4 hours.

-

-

Purification:

-

Purify the peptide-oligonucleotide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC.

-

Monitor the elution profile at 260 nm (for the oligonucleotide) and a wavelength appropriate for the peptide (e.g., 220 nm or 280 nm).

-

Collect the fractions containing the conjugated product.

-

-

Analysis and Storage:

-

Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Lyophilize the purified conjugate and store at -20°C.

-

Visualizations of Workflows and Pathways

Antisense Oligonucleotide (ASO) Mechanism of Action

Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to a specific mRNA target. This binding can lead to the degradation of the mRNA, thereby inhibiting the translation of a target protein. A common mechanism involves the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. biomers.net | Spacer - biomers.net Oligonucleotides [biomers.net]

- 3. Item - Melting temperatures and affinities. - figshare - Figshare [figshare.com]

- 4. Amino Modifier Modification Service - Creative Biolabs [creative-biolabs.com]

- 5. pubs.acs.org [pubs.acs.org]

The Cornerstone of Custom Oligonucleotides: A Technical Guide to Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology, diagnostics, and therapeutics, the ability to rapidly and accurately synthesize custom oligonucleotides is paramount. The chemical foundation for this capability lies in phosphoramidite (B1245037) chemistry, a robust and highly efficient method for the solid-phase synthesis of DNA, RNA, and their modified analogues.[1][2][3] This in-depth technical guide elucidates the core principles of phosphoramidite chemistry, providing a detailed examination of the synthesis cycle, modification strategies, and the critical parameters that ensure the production of high-fidelity oligonucleotides.

The Solid-Phase Synthesis Strategy

Phosphoramidite chemistry is predominantly carried out on a solid support, typically controlled pore glass (CPG) or polystyrene beads.[4] This approach offers significant advantages over solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and the simplified purification of the growing oligonucleotide chain by simple washing steps after each reaction.[5] The synthesis proceeds in the 3' to 5' direction, the opposite of enzymatic DNA synthesis.[6]

The Four-Step Synthesis Cycle: Building the Oligonucleotide Chain

The addition of each nucleotide monomer is a cyclical process, consisting of four key chemical reactions: detritylation, coupling, capping, and oxidation.[6][7] This cycle is repeated until the desired oligonucleotide sequence is assembled.

Step 1: Detritylation (Deblocking)

The synthesis begins with the first nucleoside anchored to the solid support via its 3'-hydroxyl group. The 5'-hydroxyl group of this nucleoside is protected by a dimethoxytrityl (DMT) group, which prevents unwanted side reactions.[1][8] The first step of the cycle is the removal of this acid-labile DMT group to free the 5'-hydroxyl for the subsequent coupling reaction.[9] This is typically achieved by treatment with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[8][9] The release of the orange-colored DMT cation can be monitored spectrophotometrically to assess the efficiency of each coupling step.

Step 2: Coupling

Following detritylation, the now-free 5'-hydroxyl group of the support-bound nucleoside is ready to react with the next incoming nucleoside phosphoramidite monomer. The phosphoramidite, with its own 5'-hydroxyl group protected by a DMT group, is activated by a weak acid catalyst, most commonly an azole derivative such as 1H-tetrazole or its more efficient alternatives like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[10] The activator protonates the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[1] The 5'-hydroxyl of the growing oligonucleotide chain then attacks the activated phosphorus, forming a phosphite (B83602) triester linkage.[9] This reaction is rapid and highly efficient, with coupling efficiencies typically exceeding 99%.[1][11]

Step 3: Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains will fail to react.[1] To prevent these unreacted chains from participating in subsequent cycles, which would result in deletion mutations in the final product, they are permanently blocked in a step called capping.[8] This is achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI).[5]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester. The most common oxidizing agent is a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine (B92270) or lutidine.[9][12] This step completes the addition of one nucleotide, and the cycle can be repeated to add the next base in the sequence.

Protecting Groups: The Key to Controlled Synthesis

The success of phosphoramidite chemistry hinges on the strategic use of protecting groups to prevent unwanted side reactions at various functional groups on the nucleoside monomers.[2] These groups must be stable throughout the synthesis cycle but readily removable at the end of the synthesis.

| Functional Group | Protecting Group | Deprotection Condition |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Mild acid (e.g., 3% TCA or DCA) |

| Exocyclic Amines (A, C, G) | Benzoyl (Bz), Isobutyryl (iBu), Acetyl (Ac), Phenoxyacetyl (Pac) | Base (e.g., concentrated ammonium (B1175870) hydroxide (B78521), methylamine) |

| Phosphate | 2-Cyanoethyl (CE) | Mild base (e.g., concentrated ammonium hydroxide) |

Oligonucleotide Modification: Expanding Functionality

Phosphoramidite chemistry is not limited to the synthesis of natural DNA and RNA. A vast array of modified oligonucleotides with tailored properties can be synthesized by incorporating modified phosphoramidite monomers into the synthesis cycle.

Phosphorothioates

Phosphorothioate (PS) oligonucleotides, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, are a prominent class of therapeutic oligonucleotides.[13] This modification confers resistance to nuclease degradation. PS linkages are introduced by replacing the standard iodine oxidation step with a sulfurization step, using reagents such as 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) or phenylacetyl disulfide (PADS).[14]

Fluorescent Labeling

Oligonucleotides can be fluorescently labeled for a variety of applications, including DNA sequencing, qPCR, and fluorescence in situ hybridization (FISH).[15][] This is typically achieved by coupling a phosphoramidite monomer that is covalently attached to a fluorescent dye to the 5' or 3' end of the oligonucleotide, or internally by using a modified nucleoside phosphoramidite.

Cleavage and Deprotection: Releasing the Final Product

Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.[17] This is typically a one- or two-step process.

Cleavage from the solid support is usually achieved by treatment with concentrated ammonium hydroxide at room temperature.[17] This treatment also removes the cyanoethyl protecting groups from the phosphate backbone.[17]

Deprotection of the exocyclic amine protecting groups on the nucleobases generally requires heating in concentrated ammonium hydroxide or treatment with other basic solutions such as a mixture of ammonia (B1221849) and methylamine (B109427) (AMA).[4][18] The specific conditions and duration of deprotection depend on the nature of the protecting groups used.[17] For sensitive modifications, milder deprotection strategies are employed.[17]

Experimental Protocols

Standard Solid-Phase Oligonucleotide Synthesis Cycle

Materials:

-

Appropriate nucleoside-loaded CPG solid support

-

Anhydrous acetonitrile

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)

-

Phosphoramidite solutions (0.1 M in anhydrous acetonitrile)

-

Activator solution: 0.45 M 1H-Tetrazole or 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile

-

Capping solution A: Acetic anhydride in THF/lutidine

-

Capping solution B: 16% N-Methylimidazole in THF

-

Oxidizing solution: 0.02 M Iodine in THF/water/pyridine

-

Washing solution: Acetonitrile

Procedure (performed on an automated DNA synthesizer):

-

Detritylation: The solid support is treated with the deblocking solution for 60-120 seconds to remove the 5'-DMT group. The support is then washed thoroughly with acetonitrile.

-

Coupling: The phosphoramidite solution and activator solution are delivered simultaneously to the synthesis column. The coupling reaction is allowed to proceed for 30-180 seconds for standard DNA phosphoramidites. For modified or RNA phosphoramidites, longer coupling times may be required. The support is then washed with acetonitrile.

-

Capping: Capping solutions A and B are mixed and delivered to the column. The capping reaction proceeds for 30-60 seconds. The support is then washed with acetonitrile.

-

Oxidation: The oxidizing solution is delivered to the column and allowed to react for 30-60 seconds. The support is then washed with acetonitrile.

-

The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection (Standard DNA Oligonucleotides)

Materials:

-

Concentrated ammonium hydroxide

-

Heating block or oven

Procedure:

-

The solid support containing the synthesized oligonucleotide is transferred to a screw-cap vial.

-

Concentrated ammonium hydroxide is added to the vial to cover the support.

-

The vial is sealed tightly and incubated at 55°C for 8-12 hours.

-

After cooling to room temperature, the supernatant containing the cleaved and deprotected oligonucleotide is transferred to a new tube.

-

The solid support is washed with water, and the wash is combined with the supernatant.

-

The ammonium hydroxide solution is removed by lyophilization or vacuum centrifugation.

-

The crude oligonucleotide is then ready for purification.

Visualizing the Process

Phosphoramidite Synthesis Cycle

Caption: The four-step solid-phase phosphoramidite oligonucleotide synthesis cycle.

Key Chemical Structures in Phosphoramidite Chemistry

Caption: Key chemical moieties in phosphoramidite chemistry.

Conclusion

Phosphoramidite chemistry remains the gold standard for the chemical synthesis of oligonucleotides due to its high efficiency, robustness, and adaptability.[1][6] A thorough understanding of the fundamental principles of the synthesis cycle, the roles of protecting groups, and the procedures for modification and deprotection is essential for researchers and developers working to create high-quality, custom oligonucleotides for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics. The continued refinement of phosphoramidite chemistry and the development of new monomers and reagents will undoubtedly continue to expand the horizons of what is achievable in the field of nucleic acid chemistry.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. alfachemic.com [alfachemic.com]

- 3. A Simple Guide to Phosphoramidite Chemistry and Its Rol... [sbsgenetech.com]

- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atdbio.com [atdbio.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 10. academic.oup.com [academic.oup.com]

- 11. eu.idtdna.com [eu.idtdna.com]

- 12. Synthesis of fluorescently labelled oligonucleotides and nucleic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. atdbio.com [atdbio.com]

- 17. blog.biosearchtech.com [blog.biosearchtech.com]

- 18. researchgate.net [researchgate.net]

Understanding trityl groups in oligonucleotide synthesis

An In-depth Technical Guide on the Core Functions of Trityl Groups in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the critical role of trityl groups, particularly the 4,4'-dimethoxytrityl (DMT) group, in the solid-phase synthesis of oligonucleotides. We will explore the chemical principles, procedural steps, and quantitative metrics that underscore the importance of this protecting group in producing high-fidelity, custom DNA and RNA sequences.

The Indispensable Role of the 5'-Protecting Group

Automated solid-phase oligonucleotide synthesis relies on the sequential addition of nucleotide monomers to a growing chain attached to a solid support. This process requires a robust strategy of protecting and deprotecting various functional groups to ensure that chemical reactions occur only at the desired positions. The 5'-hydroxyl group of the incoming nucleoside phosphoramidite (B1245037) and the growing oligonucleotide chain is temporarily protected to prevent self-polymerization and control the direction of chain growth.[1]

The trityl group, and specifically its derivative DMT, has become the industry standard for this purpose due to several key advantages:

-

Selective Lability: It is stable to the basic and neutral conditions used during the coupling, capping, and oxidation steps but is rapidly and quantitatively removed under mild acidic conditions.[2]

-

Steric Hindrance: Its bulkiness provides excellent protection for the 5'-hydroxyl group.

-

Real-time Monitoring: Upon cleavage, the resulting trityl cation is a brightly colored species, allowing for real-time spectrophotometric monitoring of the synthesis efficiency.[1]

-

Purification Handle: The significant hydrophobicity of the DMT group allows it to be used as a "handle" for purifying the final full-length oligonucleotide product.[3][4]

The Trityl Group Family: Structure and Lability

The stability of the trityl group can be fine-tuned by adding electron-donating methoxy (B1213986) substituents to its phenyl rings. This modification stabilizes the trityl carbocation formed during the acidic deprotection step, allowing for cleavage under milder conditions.[2] This is crucial to prevent side reactions like depurination, especially at sensitive adenosine (B11128) and guanosine (B1672433) residues.[5][6]

| Protecting Group | Abbreviation | Relative Rate of Acidolysis | Typical Deprotection Conditions |

| Trityl | Tr | 1 | Harsher acids (e.g., 10-50% TFA)[2] |

| Monomethoxytrityl | MMT | 10-20 | Milder acids (e.g., 0.5-1% TFA)[2] |

| Dimethoxytrityl | DMT | ~300,000 | Very mild acids (e.g., 3% TCA or DCA in DCM)[2][6] |

The Solid-Phase Synthesis Cycle

The synthesis of an oligonucleotide is a cyclic process, with each cycle adding one nucleotide to the growing chain. A single cycle consists of four primary chemical reactions.[7][8]

Step 1: Detritylation (Deblocking)

The cycle begins with the removal of the 5'-DMT group from the nucleoside bound to the solid support. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[7][9] This reaction cleaves the ether linkage, releasing a free 5'-hydroxyl group and the intensely orange-colored DMT carbocation.

Step 2: Coupling

The next nucleotide, in the form of a nucleoside phosphoramidite, is activated by a weak acid like tetrazole or a derivative.[1] The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the support-bound nucleoside, forming an unstable phosphite triester linkage.[9] This reaction is highly efficient but sensitive to moisture.[5]

Step 3: Capping

Because the coupling reaction is not 100% efficient (typically 98-99.5%), a small fraction of the 5'-hydroxyl groups remain unreacted.[1][9] To prevent these from reacting in subsequent cycles and forming deletion mutations (n-1 shortmers), they are permanently blocked or "capped." This is done by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[7][10]

Step 4: Oxidation

The unstable phosphite triester linkage (P(III)) formed during coupling is oxidized to a stable phosphotriester (P(V)) backbone.[1][8] This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[9][11] This step renders the newly formed internucleotide bond stable to the acidic conditions of the subsequent detritylation step.[10]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Quantitative Analysis: Monitoring Synthesis Efficiency

The efficiency of each coupling step is critical, as the overall yield of the full-length product decreases exponentially with the number of coupling cycles. The relationship between stepwise efficiency and overall theoretical yield is a key metric in oligonucleotide synthesis.

The Beer-Lambert law can be applied to the orange DMT cation (ε₄₉₈ nm ≈ 76,000 L mol⁻¹ cm⁻¹) released during the detritylation step to quantify the success of the previous coupling reaction.[1][12] This provides a real-time, quantitative measure of the stepwise coupling efficiency.

| Oligonucleotide Length (bases) | Overall Yield at 98.0% Stepwise Efficiency | Overall Yield at 99.0% Stepwise Efficiency | Overall Yield at 99.5% Stepwise Efficiency |

| 20-mer | 66.8% | 82.6% | 90.9%[1] |

| 50-mer | 36.4% | 60.5% | 78.2%[1] |

| 100-mer | 13.3% | 36.6% | 60.9%[1] |

| 150-mer | 4.8% | 22.2% | 47.4%[1] |

Overall Yield = (Stepwise Efficiency)^(Number of Couplings). A 1% drop in average coupling efficiency from 99% to 98% can reduce the final yield of a 70-mer from 50% to just 25%.[13]

Experimental Protocols

Protocol 1: Standard Automated Synthesis Cycle (Phosphoramidite Method)

This protocol outlines the typical steps and reagents used in an automated DNA synthesizer for a single coupling cycle.

-

Detritylation:

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[7][9]

-

Procedure: Flush the synthesis column with the detritylation solution for 50-60 seconds. The effluent, containing the orange DMT cation, can be diverted to a spectrophotometer for yield monitoring.[1]

-

Wash: Wash the column thoroughly with anhydrous acetonitrile (B52724) to remove all traces of acid.[1]

-

-

Coupling:

-

Reagents:

-

Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. Allow the reaction to proceed for 30-60 seconds for standard bases.[9]

-

Wash: Wash the column with anhydrous acetonitrile.

-

-

Capping:

-

Oxidation:

-

Reagent: 0.015-0.02 M Iodine in a solution of THF/Pyridine/Water.[1]

-

Procedure: Flush the column with the oxidizing solution for 45 seconds to convert the phosphite triester to a stable phosphotriester.[1]

-

Wash: Wash the column with anhydrous acetonitrile and dry with argon gas to prepare for the next cycle.[1]

-

Post-Synthesis Purification: "Trityl-On" vs. "Trityl-Off"

After the final synthesis cycle is complete, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the bases and phosphate backbone) are removed. At this stage, a critical decision is made regarding the final 5'-DMT group, leading to two primary purification strategies.[3]

References

- 1. atdbio.com [atdbio.com]

- 2. nbinno.com [nbinno.com]

- 3. phenomenex.com [phenomenex.com]

- 4. atdbio.com [atdbio.com]

- 5. glenresearch.com [glenresearch.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 10. biotage.com [biotage.com]

- 11. WO2020249571A1 - Process for the preparation of oligonucleotides using modified oxidation protocol - Google Patents [patents.google.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. What affects the yield of your oligonucleotides synthesis [biosyn.com]

Methodological & Application

Application Notes and Protocols for DMS(O)MT Aminolink C6 in Automated DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a primary amino group at the terminus of an oligonucleotide is a critical step for the subsequent conjugation of various labels, including fluorescent dyes, quenchers, and biotin. The DMS(O)MT Aminolink C6 is a phosphoramidite (B1245037) reagent designed for the efficient incorporation of a C6 amino linker at the 5'-terminus of an oligonucleotide during automated solid-phase synthesis. The DMS(O)MT (4,4'-Dimethoxy-4”-methylsulfonyl-trityl) protecting group offers significant advantages over the traditional MMT (Monomethoxytrityl) group, including enhanced stability during synthesis and deprotection, which leads to improved yields and purity of the final amino-modified oligonucleotide, particularly in high-throughput applications utilizing cartridge-based purification.[1][2]

These application notes provide a comprehensive protocol for the use of this compound on automated DNA synthesizers, along with protocols for deprotection, purification, and subsequent labeling with NHS-ester dyes.

Key Advantages of this compound

-

Higher Stability: The DMS(O)MT group is more stable than the MMT group under the conditions of oligonucleotide synthesis and deprotection.[3]

-

Improved Deprotection Efficiency: The DMS(O)MT group is more readily cleaved under acidic conditions compared to the MMT group, allowing for more efficient deprotection.[3]

-

Increased Yields: In cartridge-based purification, the use of DMS(O)MT protection can result in a 2-3 fold increase in the yield of the final amino-modified oligonucleotide.[1]

-

Compatibility: this compound is fully compatible with standard phosphoramidite chemistry and automated DNA synthesis cycles.[1][2][4]

Data Presentation

Table 1: Comparison of Deprotection Efficiency between DMS(O)MT and MMT Protecting Groups

| Protecting Group | Deprotection Conditions | Deprotection Efficiency | Reference |

| DMS(O)MT | 4% Aqueous Trifluoroacetic Acid (TFA), 5 minutes | Complete (>95%) | [3] |

| MMT | 4% Aqueous Trifluoroacetic Acid (TFA), 5 minutes | < 50% | [3] |

Table 2: Yield Improvement with DMS(O)MT in Cartridge Purification

| Protecting Group | Purification Method | Relative Oligonucleotide Yield | Reference |

| DMS(O)MT | Reverse-Phase Cartridge | 2-3x higher than MMT | [1] |

| MMT | Reverse-Phase Cartridge | Baseline | [1] |

Experimental Protocols

Automated Oligonucleotide Synthesis

This protocol is a general guideline for using this compound on an automated DNA synthesizer (e.g., ABI 394). The this compound phosphoramidite is compatible with standard synthesis cycles.

Reagents and Materials:

-

This compound Phosphoramidite

-

Anhydrous Acetonitrile (B52724) (DNA synthesis grade)

-

Standard DNA synthesis reagents (Activator, Oxidizer, Deblocking agent, Capping reagents)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

-

Preparation of the Phosphoramidite Solution:

-

Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Swirl gently to ensure complete dissolution.

-

Install the vial on an available port on the DNA synthesizer.

-

-

Automated Synthesis Program:

-

Program the desired oligonucleotide sequence into the synthesizer.

-

For the final coupling step, program the addition of the this compound.

-

Utilize the standard synthesis cycle recommended by the instrument manufacturer for all coupling steps. No modifications to the standard cycle are necessary for the this compound.

-

-

Post-Synthesis:

-

Upon completion of the synthesis, leave the DMS(O)MT group on the 5'-terminus ("DMS(O)MT-on") for subsequent cartridge-based purification. This lipophilic group aids in the separation of the full-length product from shorter failure sequences.

-

Cleavage from Solid Support and Deprotection of Nucleobases

Reagents and Materials:

-

Concentrated Ammonium (B1175870) Hydroxide (B78521)

-

Sealed reaction vial

Procedure:

-